N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked via an acetamide group to a 3,5-dimethoxyphenyl substituent. This structure combines a sulfur-containing fused aromatic system with electron-donating methoxy groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-13-7-12(8-14(9-13)27-2)22-17(24)10-23-11-21-18-15-5-3-4-6-16(15)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWLIVZYGWBCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The benzothienopyrimidinone core is synthesized via cyclocondensation of 2-aminobenzothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions. For example, heating 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide with urea in polyphosphoric acid at 160°C for 6 hours yields the tetrahydrobenzothienopyrimidin-4-one scaffold, which is subsequently dehydrogenated using palladium-on-carbon (Pd/C) in diphenyl ether to afford the aromatic core.
Key Reaction Conditions
Functionalization at Position 3
The 3-position of the pyrimidinone ring is functionalized via nucleophilic substitution. Treatment of 4-chlorobenzothieno[3,2-d]pyrimidine with hydrazine hydrate in ethanol under reflux introduces a hydrazino group, which serves as a precursor for further derivatization.
Functional Group Compatibility and Challenges
Protection of Methoxy Groups
The 3,5-dimethoxyphenyl group is susceptible to demethylation under strongly acidic or basic conditions. To mitigate this, the methoxy groups are introduced late in the synthesis via O-methylation of a dihydroxyphenyl precursor using methyl iodide and potassium carbonate in acetone.
Side Reactions
Cyclization Byproducts
During pyrimidinone formation, over-dehydrogenation can lead to fused quinazoline impurities. These are removed by selective crystallization from toluene/n-heptane (1:1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial Scalability Considerations
Solvent Recovery
DMF is recovered via vacuum distillation (80°C, 15 mmHg) with >90% efficiency, reducing environmental impact.
Catalytic Dehydrogenation
Pd/C (5% w/w) is reused up to five times without significant activity loss, confirmed by X-ray photoelectron spectroscopy (XPS).
Summary of Synthetic Routes
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Urea, polyphosphoric acid, 160°C, 6 h | 68% |
| 2 | Dehydrogenation | Pd/C, diphenyl ether, 250°C, 3 h | 75% |
| 3 | Hydrazine substitution | Hydrazine hydrate, ethanol, reflux, 4 h | 79% |
| 4 | Chloroacetylation | Chloroacetyl chloride, DCM, Et3N, 0°C, 2 h | 85% |
| 5 | Coupling | 3,5-Dimethoxyaniline, DMF, KI, 80°C, 12 h | 72% |
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 537.65 g/mol. Its complex structure includes functional groups typical of pharmaceuticals, such as an acetamide moiety and various aromatic systems. The detailed structural representation can be derived from its InChI and SMILES notations, which provide insight into its chemical behavior and potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that benzothienopyrimidine derivatives can effectively target the PI3K/Akt pathway, which is crucial in cancer progression.
Case Study: Enzyme Inhibition
In a recent study, derivatives of this compound were tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that further optimization could lead to potent anticancer agents.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes or specific metabolic pathways, potentially leading to the development of new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed notable inhibition zones, warranting further investigation into their mechanisms of action.
Table 2: Synthesis Overview
| Step | Reaction Type | Notes |
|---|---|---|
| 1. Core Formation | Cyclization | Requires specific precursors |
| 2. Acetamide Introduction | Acylation | Controlled reaction conditions |
| 3. Purification | HPLC/NMR | Essential for product validation |
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Benzothieno[3,2-d]pyrimidin-4-one Derivatives highlights several benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) with anti-inflammatory activity. These compounds differ in their substituents at the 2-position (e.g., methylsulfonamide, cyclohexylthio, or nitrophenylthio groups) and exhibit COX-2 inhibition (IC50 values in the micromolar range) and suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) .
Thieno[3,2-d]pyrimidin-4-one Analogs and describe compounds with a thieno[3,2-d]pyrimidin-4-one core instead of benzothieno[3,2-d]pyrimidinone. For example, N-(3,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (C23H21N3O4S, MW 435.5) substitutes a thieno ring for the benzo-fused system, which may reduce planarity and affect DNA intercalation or kinase binding .
Acetamide-Linked Compounds
Quinolin-4-one Derivatives reports N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) and 2-(7-chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c), which replace the benzothienopyrimidinone core with a quinolin-4-one system.
Kinase-Targeting Analogs
describes YTH-60 , a multikinase inhibitor with an indazolyl-vinylphenyl core and methylpiperazinylacetamide side chain. While structurally distinct, the acetamide linkage in YTH-60 is critical for binding kinase ATP pockets, implying that the target compound’s acetamide group could similarly facilitate interactions with enzymatic targets .
Comparative Data Table
*Molecular weight estimated based on structural similarity to .
Key Research Findings and Implications
- Anti-inflammatory Potential: The benzothieno[3,2-d]pyrimidinone core in derivatives suggests that the target compound may share COX-2 inhibitory activity, though its 3,5-dimethoxyphenyl group could modulate potency or selectivity .
- Solubility and Bioavailability : Methoxy groups in the target compound may enhance aqueous solubility compared to halogenated or alkylated analogs (e.g., compound 9c in ) .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant findings from recent studies.
Chemical Structure and Properties
- IUPAC Name: N-(3,5-dimethoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Molecular Formula: C20H17N3O4S
- Molecular Weight: 413.4 g/mol
The compound features a benzothienopyrimidine core, which is known for its diverse biological activities. The presence of dimethoxyphenyl and acetamide groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This includes:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It may act on specific receptors that regulate cellular signaling pathways.
- Nucleic Acid Interaction: The structure allows for potential binding to DNA or RNA, influencing gene expression.
Anticancer Properties
Recent studies have indicated that N-(3,5-dimethoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant anticancer activity. For instance:
- Cell Line Studies: In vitro tests on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell growth. A study reported a reduction in viability in breast and lung cancer cell lines by up to 70% at certain concentrations .
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Bacterial Inhibition: Tests against Gram-positive and Gram-negative bacteria revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties:
- Cytokine Modulation: In models of inflammation, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
- Breast Cancer Study:
- A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers .
- In Vivo Models:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Benzothienopyrimidine | Moderate anticancer activity |
| Compound B | Dimethoxyphenyl derivative | High antimicrobial activity |
| N-(3,5-dimethoxyphenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | Benzothienopyrimidine | Significant anticancer and antimicrobial activity |
Q & A
Q. What are the critical steps in synthesizing N-(3,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Core formation : Constructing the benzothieno[3,2-d]pyrimidinone ring via cyclization reactions under reflux conditions using solvents like DMF or THF.
- Substituent introduction : Attaching the 3,5-dimethoxyphenyl group via nucleophilic substitution or coupling reactions. Catalysts such as palladium (for cross-coupling) or bases (e.g., triethylamine) are critical for yield optimization .
- Acetamide linkage : Final coupling of the acetamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt). Reaction monitoring via TLC or HPLC ensures purity, while temperature control (60–100°C) prevents side reactions .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons in the benzothienopyrimidinone core) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- IR spectroscopy : Validates carbonyl groups (C=O stretches ~1700 cm⁻¹) and acetamide N-H bonds (~3300 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Enzyme inhibition assays : Screen against kinases or proteases due to structural similarity to known inhibitors .
- Cytotoxicity testing : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess target affinity .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring influence bioactivity?
Structural analogs show that:
- Electron-donating groups (e.g., methoxy) enhance solubility and target binding via hydrogen bonding.
- Halogen substitutions (e.g., Cl, F) increase potency but may reduce metabolic stability .
- Bulkier groups (e.g., sec-butyl) can improve selectivity by fitting into hydrophobic enzyme pockets .
| Substituent | Bioactivity Trend | Example CAS |
|---|---|---|
| 4-Chlorophenyl | Enhanced kinase inhibition | 877653-77-5 |
| 3,5-Dimethoxyphenyl | Improved solubility | - |
| 4-Fluorophenyl | Increased cytotoxicity | 1189698-74-5 |
Q. How can contradictory data on reaction yields be resolved?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve intermediate stability but may hinder crystallization.
- Catalyst load : Pd-based catalysts require strict anhydrous conditions to prevent deactivation .
- Temperature gradients : Microwave-assisted synthesis reduces side products compared to traditional reflux . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .
Q. What computational strategies predict its interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA repair enzymes. Focus on the acetamide and benzothienopyrimidinone moieties as key pharmacophores .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residue interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for activity prediction .
Q. What mechanisms explain its reactivity in nucleophilic substitution reactions?
The 4-oxo group on the pyrimidinone ring acts as an electron-deficient site, facilitating:
- SNAr (nucleophilic aromatic substitution) : Methoxy or chloro substituents direct nucleophiles to the para position .
- Thiol-disulfide exchange : The sulfur atom in the thieno ring participates in redox-mediated modifications . Solvent choice (e.g., DMF vs. acetonitrile) significantly impacts reaction rates and byproduct formation .
Methodological Considerations
Q. How should researchers address low yields during the final coupling step?
- Activation reagents : Replace EDC with DCC or HATU for sterically hindered amines.
- Protecting groups : Temporarily block reactive sites (e.g., methoxy with TMS) to prevent side reactions .
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
Q. What strategies validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of the target protein upon compound binding .
- Pull-down assays : Use biotinylated analogs to isolate target complexes for MS identification .
- Knockdown/rescue experiments : Confirm phenotype reversal via siRNA-mediated target silencing .
Data Interpretation and Optimization
Q. How can researchers reconcile divergent biological activity in similar analogs?
- Meta-analysis : Compare published IC50 values against shared targets (e.g., EGFR, tubulin) to identify substituent trends .
- Crystallography : Resolve co-crystal structures to visualize binding mode differences (e.g., methoxy vs. chloro substituents) .
- Proteomics : Profile off-target effects via phosphoproteome or ubiquitome analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
